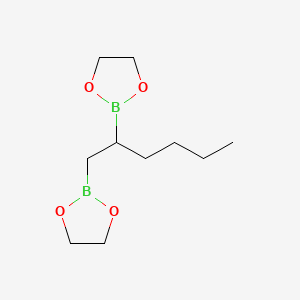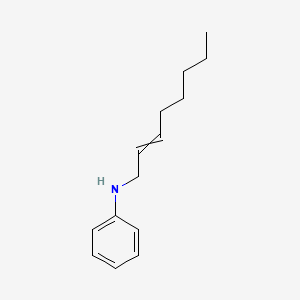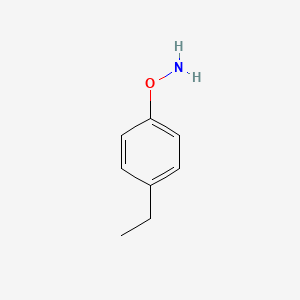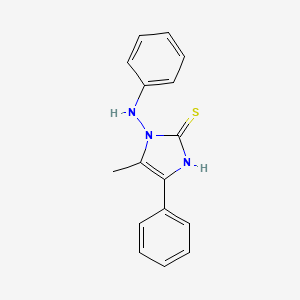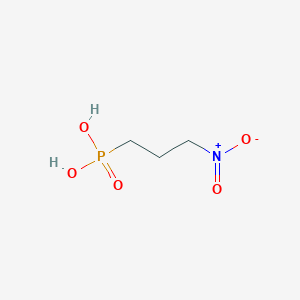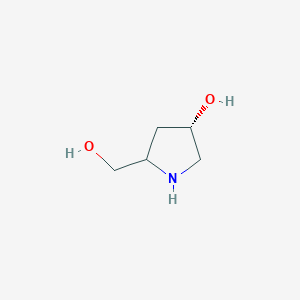![molecular formula C9H14O2 B12552907 1,7-Dioxaspiro[5.5]undec-3-ene CAS No. 147274-32-6](/img/structure/B12552907.png)
1,7-Dioxaspiro[5.5]undec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dioxaspiro[55]undec-3-ene is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms within a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[5.5]undec-3-ene can be synthesized through several methods. One common approach involves the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . Another method includes the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives, followed by acid-catalyzed ring closure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dioxaspiro[5.5]undec-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dioxane ring and the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
1,7-Dioxaspiro[5.5]undec-3-ene has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,7-Dioxaspiro[5.5]undec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and other non-covalent interactions with various molecules, influencing their stability and reactivity . These interactions play a crucial role in its chemical and biological activities.
Comparaison Avec Des Composés Similaires
1,7-Dioxaspiro[5.5]undec-3-ene can be compared with other similar compounds, such as:
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in their spirocyclic structures and exhibit different chemical properties and reactivities.
Bis(1,3-oxathiane) spiranes: These compounds have two oxathiane rings and show unique stereochemistry and conformational behavior.
The uniqueness of this compound lies in its specific dioxane ring and spirocyclic structure, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
147274-32-6 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1,7-dioxaspiro[5.5]undec-3-ene |
InChI |
InChI=1S/C9H14O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1,3H,2,4-8H2 |
Clé InChI |
WPXSZYFCILXAAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC2(C1)CC=CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


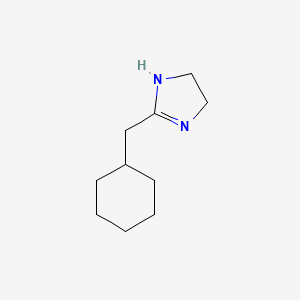
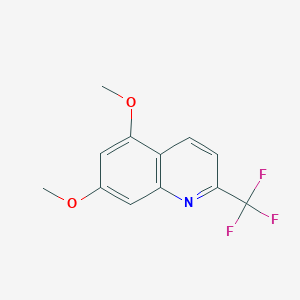
![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
